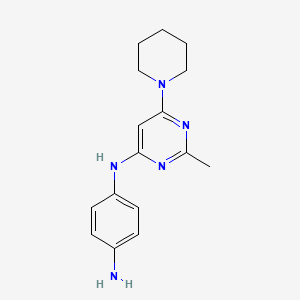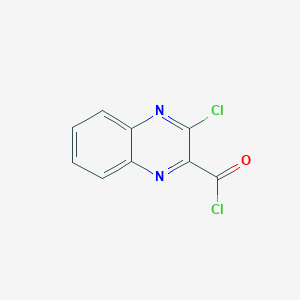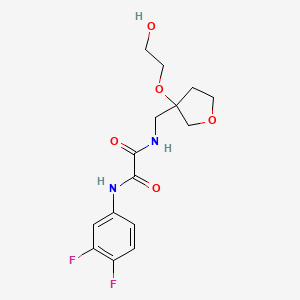![molecular formula C17H15N5O2S B2731650 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034332-79-9](/img/structure/B2731650.png)
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide is an intriguing chemical compound characterized by its unique structure featuring a benzo[b]thiophene core, linked to a pyrazole and oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
First Step: : Synthesis typically begins with the construction of the benzo[b]thiophene ring via cyclization reactions involving thiophene and benzene derivatives under specific catalysts and temperatures.
Second Step: : The 1,2,4-oxadiazole ring is then integrated through a series of cyclization reactions involving carboxylic acids and hydrazides under dehydrating conditions.
Third Step: : The pyrazole group is introduced via reaction with 1-ethylhydrazine and α,β-unsaturated ketones under acidic conditions.
Final Coupling: : These intermediates are finally coupled together through amidation reactions using coupling agents like EDC or HATU in the presence of bases such as triethylamine.
Industrial Production Methods:
Industrial-scale synthesis might leverage continuous flow chemistry to enhance reaction efficiency, involving high-throughput reactors and automated systems to scale up the production while maintaining precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The benzo[b]thiophene ring can undergo oxidation reactions to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The oxadiazole ring can be reduced under mild conditions using hydrogen gas in the presence of a palladium catalyst.
Substitution: : The pyrazole ring allows for electrophilic substitution reactions, particularly with halogens using reagents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Hydrogen gas, palladium on carbon.
Substitution: : N-bromosuccinimide for halogenation.
Major Products Formed:
Oxidation: : Formation of benzo[b]thiophene sulfoxide.
Reduction: : Formation of reduced 1,2,4-oxadiazole derivatives.
Substitution: : Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology:
Investigated for its potential as a bioactive compound due to its multi-functional groups, which can interact with various biological targets.
Medicine:
Studied for potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry:
Potentially used in the synthesis of novel materials with unique electronic properties, such as organic semiconductors.
Mecanismo De Acción
The compound likely exerts its effects by interacting with specific molecular targets, possibly enzymes or receptors. The pyrazole and oxadiazole moieties are known to mimic or inhibit natural substrates, thereby modulating biological pathways. In anti-cancer research, it may inhibit specific enzymes critical for cancer cell survival and proliferation.
Comparación Con Compuestos Similares
**N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
**N-(3-(1-ethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide
Uniqueness:
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide stands out due to the specific positioning of its functional groups, which can lead to unique interactions with biological targets and different physical and chemical properties compared to similar compounds. This specificity can translate into different biological activities and applications, making it a compound of high interest for further study.
That should cover the essentials for an article on this compound
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-2-22-10-12(8-19-22)16-20-15(24-21-16)9-18-17(23)14-7-11-5-3-4-6-13(11)25-14/h3-8,10H,2,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWYRHFLHUFBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
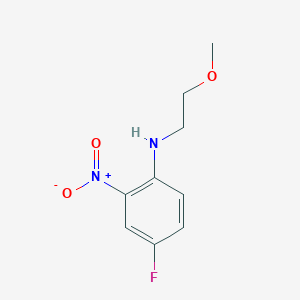
![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)
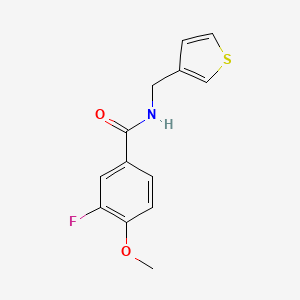
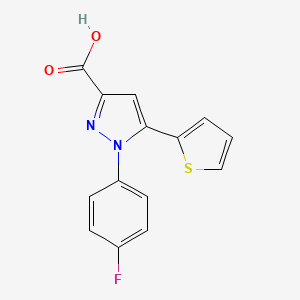
![2-(2-chlorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2731574.png)
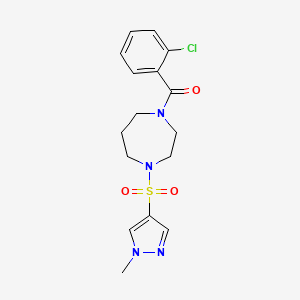
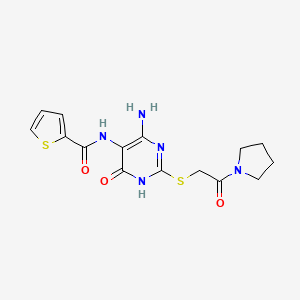
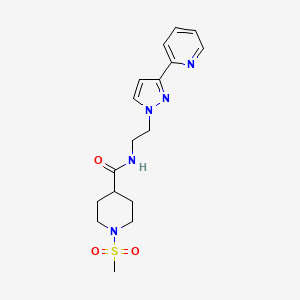
![2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
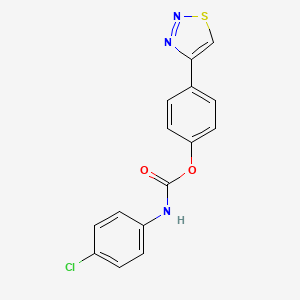
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)
